![molecular formula C23H26N4O B12919795 {1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-yl}methanol CAS No. 88300-46-3](/img/structure/B12919795.png)
{1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-yl)methanol: is a complex organic compound that features a triazine ring substituted with p-tolyl groups and a piperidine ring attached to a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-yl)methanol typically involves multi-step organic reactionsThe piperidine ring is then attached through nucleophilic substitution reactions, and finally, the methanol group is introduced via reduction or other suitable methods .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction efficiency are often employed .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides, amines, and organometallic compounds are frequently employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield formaldehyde or formic acid, while substitution reactions can introduce a variety of functional groups onto the triazine or piperidine rings .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology and Medicine: Its triazine and piperidine moieties are known to interact with biological targets, making it a candidate for the development of pharmaceuticals with antimicrobial, anticancer, or anti-inflammatory properties .
Industry: In industry, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the development of catalysts and other functional materials .
Mecanismo De Acción
The mechanism of action of (1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-yl)methanol involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and π-π interactions with biological molecules, while the piperidine ring can engage in ionic and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
- (1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-yl)ethanol
- (1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-yl)propanol
- (1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-yl)butanol
Uniqueness: The uniqueness of (1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-4-yl)methanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .
Propiedades
Número CAS |
88300-46-3 |
|---|---|
Fórmula molecular |
C23H26N4O |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
[1-[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-yl]methanol |
InChI |
InChI=1S/C23H26N4O/c1-16-3-7-19(8-4-16)21-22(20-9-5-17(2)6-10-20)25-26-23(24-21)27-13-11-18(15-28)12-14-27/h3-10,18,28H,11-15H2,1-2H3 |
Clave InChI |
DWAFAUHPWORYEJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(N=NC(=N2)N3CCC(CC3)CO)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


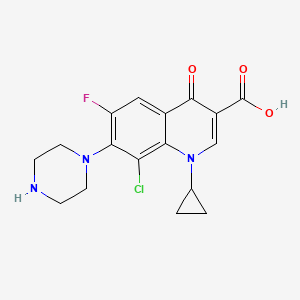
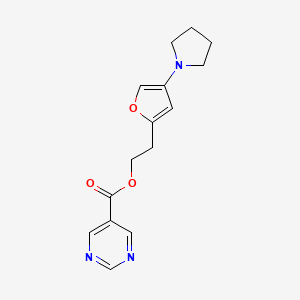
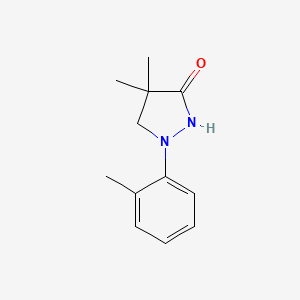
![2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]furan](/img/structure/B12919741.png)
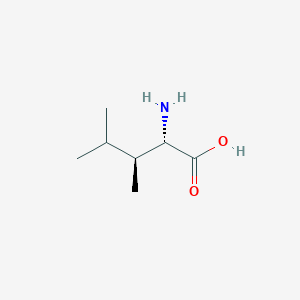
![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)methylene]-](/img/structure/B12919751.png)
![2-(4-Acetamidophenyl)-N-[6-amino-1-butyl-3-(3-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]acetamide](/img/structure/B12919752.png)
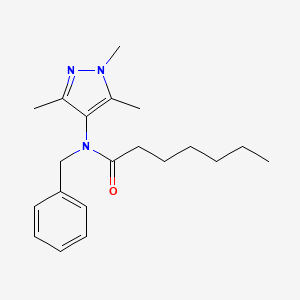
![3-(1h,5h-Pyrido[3,2,1-ij]quinolin-3-ylmethyl)-2,3,4a,8a-tetrahydro-4h-chromen-4-one](/img/structure/B12919763.png)
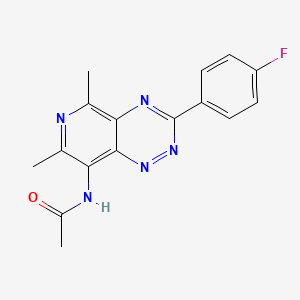
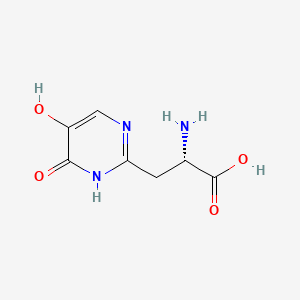
![9-Bromo-2-chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12919776.png)
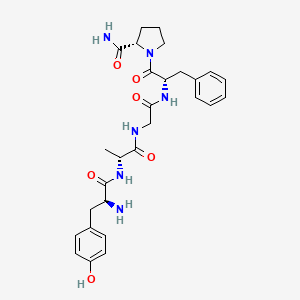
![N-[7-(Benzyloxy)-3-methyl-1H-indol-5-yl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B12919788.png)
